molecular formula C16H17NO2 B14230251 N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide CAS No. 620942-27-0

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Cat. No.: B14230251
CAS No.: 620942-27-0
M. Wt: 255.31 g/mol
InChI Key: JWDQTNNAFADHQR-UHFFFAOYSA-N
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Description

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The resulting intermediate can then be further reacted with appropriate reagents to introduce the benzamide group.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide include:

    Dibenzofuran: An analog with a second fused benzene ring.

    Furan: An analog without the fused benzene ring.

    Indole: An analog with a nitrogen instead of the oxygen atom.

    Benzothiophene: An analog with a sulfur instead of the oxygen atom.

    Isobenzofuran: The isomer with oxygen in the adjacent position.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

620942-27-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

InChI

InChI=1S/C16H17NO2/c1-11-10-19-14-9-5-8-13(15(11)14)17-16(18)12-6-3-2-4-7-12/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,17,18)

InChI Key

JWDQTNNAFADHQR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(CCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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